Methyl N,N-diethyldithiocarbamate
Description
Historical Context and Evolution of Dithiocarbamate (B8719985) Research in Organic and Inorganic Chemistry
The exploration of dithiocarbamates began in the early 1880s as catalysts in the rubber vulcanization process. nih.gov The first dithiocarbamate derivative, nabam (B31027), was patented as a fungicide for agricultural use in 1943, followed by the metal-coupled zineb. nih.gov The synthesis of dithiocarbamates is generally straightforward, involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.govbohrium.com This ease of synthesis and the ability to modify the R groups on the nitrogen atom have made them prominent ligands in coordination chemistry. bohrium.comresearchgate.net
In organic chemistry, dithiocarbamates serve as valuable intermediates for the synthesis of various sulfur-containing heterocycles and other organic molecules. mdpi.comsapub.org Their reactivity, particularly the nucleophilicity of the sulfur atoms, allows for a wide range of chemical transformations. wikipedia.org In inorganic chemistry, dithiocarbamates are celebrated for their ability to form stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. bohrium.comresearchgate.net These metal complexes exhibit diverse coordination geometries and have been pivotal in the development of coordination chemistry. mdpi.comresearchgate.net
Academic Significance of Alkyl Dithiocarbamate Esters in Contemporary Chemical Sciences
Alkyl dithiocarbamate esters, such as Methyl diethyldithiocarbamate (B1195824), are a subclass of dithiocarbamates where one of the sulfur atoms is alkylated. These esters have garnered significant academic interest due to their unique properties and applications. sapub.org They are extensively studied for their biological activities, including antifungal, antibacterial, and anticancer properties. sapub.orgnih.gov
Furthermore, alkyl dithiocarbamate esters are crucial in materials science. They serve as precursors for the synthesis of metal sulfide (B99878) nanoparticles and quantum dots, and as ligands for surface functionalization of nanomaterials. sapub.orgchemimpex.com Their ability to act as single-source precursors, decomposing to form metal sulfides, has made them particularly valuable in the development of new semiconductor materials. dntb.gov.ua In polymer chemistry, certain dithiocarbamates have been explored as agents for living radical polymerization. tandfonline.com
Scope and Research Objectives for Advanced Studies on Methyl Diethyldithiocarbamate
While much is known about dithiocarbamates in general, focused research on specific esters like Methyl diethyldithiocarbamate can unlock new possibilities. Future research objectives for this compound could include:
Elucidation of Detailed Reaction Mechanisms: Investigating the kinetics and mechanisms of its formation and reactions to optimize synthetic procedures and discover new transformations.
Exploration of Novel Coordination Chemistry: Synthesizing and characterizing new metal complexes of Methyl diethyldithiocarbamate with a wider range of metals to explore their structural diversity and electronic properties. nih.govacs.org
Advanced Materials Synthesis: Fine-tuning its use as a precursor for the controlled synthesis of nanomaterials with specific sizes, shapes, and properties for applications in electronics and catalysis.
Investigation of Biological Activity: A deeper understanding of its interactions with biological systems could lead to the development of new therapeutic agents. caymanchem.com
Structure
3D Structure
Properties
IUPAC Name |
methyl N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXPFCUABYLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218696 | |
| Record name | Methyl diethyldithiocarbamate | |
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Molecular Weight |
163.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-07-7 | |
| Record name | Methyl N,N-diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl diethyldithiocarbamate | |
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| Record name | Methyl diethyldithiocarbamate | |
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| Record name | Methyl diethyldithiocarbamate | |
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| Record name | METHYL DIETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |
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Spectroscopic and Structural Elucidation of Methyl Diethyldithiocarbamate
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of methyl diethyldithiocarbamate (B1195824) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of dithiocarbamate (B8719985) complexes, the protons of the N(CH₂) group are typically observed between 3.0 and 4.0 ppm. researchgate.net For instance, in a study of gold(III) dithiocarbamate complexes, the N(CH) protons of the diethyldithiocarbamate ligand were detected in this region. researchgate.net The chemical shifts can be influenced by factors such as the solvent and the presence of a metal center in complexes. ucl.ac.uk
The ¹³C NMR spectra of dithiocarbamates provide key insights into the electronic structure of the NCS₂ fragment. acs.org The chemical shift of the carbon atom in the NCS₂ group is particularly informative about the extent of π-bonding. acs.org In sodium diethyldithiocarbamate, the carbon of the C=S group shows a distinct resonance. chemicalbook.com The chemical shifts of the ethyl group carbons are also observed at characteristic positions.
Table 1: Representative NMR Chemical Shifts (δ, ppm) for Diethyldithiocarbamate Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| ¹H | N-CH ₂ | 3.0 - 4.0 | researchgate.net |
| ¹³C | N-C H₂ | (Not specified in provided results) | |
| ¹³C | C H₃ | (Not specified in provided results) | |
| ¹³C | NC S₂ | (Not specified in provided results) | acs.org |
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of methyl diethyldithiocarbamate, providing valuable structural information. In gas chromatography-mass spectrometry (GC-MS), the compound is first separated from a mixture and then ionized, most commonly by electron impact (EI).
The mass spectrum of a compound like methyl diethyldithiocarbamate is expected to show a molecular ion peak (M⁺), which corresponds to the molecular weight of the molecule. libretexts.org The fragmentation of the molecular ion occurs through characteristic pathways. For esters, a common fragmentation is the McLafferty rearrangement if the structure allows. whitman.edu Cleavage of the bond alpha to the carbonyl group is also a typical fragmentation pathway for esters, leading to the formation of a resonance-stabilized acylium ion. whitman.edu
For dithiocarbamates, fragmentation may involve the loss of the methyl group or cleavage within the diethylamino moiety. The fragmentation pattern will exhibit clusters of peaks, often 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org The analysis of these fragments helps to confirm the structure of the molecule.
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a fingerprint of its functional groups. The FT-IR spectrum of methyl diethyldithiocarbamate is characterized by several key absorption bands.
The C-N stretching vibration within the NCS₂ group is a significant feature and typically appears in the range of 1450-1550 cm⁻¹. researchgate.net The position of this band provides insight into the partial double bond character of the C-N bond. The C-S stretching vibrations are also crucial for characterization and are generally found in the region of 936-1100 cm⁻¹. researchgate.net Specifically, bands around 970-1000 cm⁻¹ can be attributed to C=S stretching, which may broaden upon coordination to a metal. cdnsciencepub.com
The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the ethyl substituents are observed at approximately 2849 cm⁻¹ and 2912 cm⁻¹. researchgate.net Bending vibrations for the methyl and methylene groups also appear at lower frequencies. su.se
Table 2: Key FT-IR Vibrational Frequencies for Diethyldithiocarbamate Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-N Stretch (in NCS₂) | 1450-1550 | researchgate.net |
| C-S Stretch (in -CSS) | 936 - 1100 | researchgate.net |
| C=S Stretch | 970 - 1000 | cdnsciencepub.com |
| C-H Stretch (methyl/methylene) | 2849 - 2912 | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. williams.edu
The UV-Vis spectrum of dithiocarbamates typically displays absorptions arising from π → π* and n → π* transitions. researchgate.net These transitions are associated with the N-C=S and S-C=S chromophores within the dithiocarbamate moiety. researchgate.net For instance, in a Ni(II) diethyldithiocarbamate complex, absorbance bands at 244 nm were assigned to the N-C=S group, while new peaks at 326 nm and 390 nm were associated with the S-C=S groups and ligand-to-metal charge transfer, respectively. researchgate.net
The solvent can influence the position of these absorption bands. dntb.gov.ua In general, the attachment of substituent groups like methyl groups to a chromophore can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption wavelength. hnue.edu.vn
Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of methyl diethyldithiocarbamate was not found in the search results, studies on related dithiocarbamate compounds reveal important structural features. For example, the crystal structure of methyl N,N-diethyldithiocarbamato mercury(II) shows a monoclinic crystal system with the space group P2₁/c. cdnsciencepub.com In dithiocarbamate structures, the SSCNCC group is typically planar. scispace.com
The packing of molecules in the crystal lattice is influenced by intermolecular forces such as hydrogen bonds and van der Waals interactions. rsc.orgmdpi.com These interactions can affect the molecular geometry observed in the solid state compared to the gas phase or in solution. acs.org For instance, in some dithiocarbamate derivatives, the molecules form centrosymmetric dimers through N-H···S hydrogen bonds. rsc.org
Quantum Mechanical and Computational Chemistry Studies
To elucidate the molecular structure, electronic properties, and reactivity of Methyl diethyldithiocarbamate, quantum mechanical and computational chemistry studies are invaluable. These theoretical investigations provide insights that complement experimental data and help in understanding the intrinsic characteristics of the molecule at an atomic level. The following sections detail the application of Density Functional Theory (DFT), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO) analyses to a representative system containing the methyl diethyldithiocarbamate moiety.
The data presented in the following subsections are based on computational studies performed on (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-methyl diethyldithiocarbamate, utilizing the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net The focus of the analysis is on the methyl diethyldithiocarbamate fragment of this molecule, which serves as a model for the compound of interest.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the optimized geometry of molecules, which corresponds to the lowest energy conformation. By employing DFT, key structural parameters such as bond lengths and bond angles of the methyl diethyldithiocarbamate moiety can be determined. These parameters are crucial for understanding the molecule's three-dimensional arrangement and steric properties.
The geometry of the molecule is optimized to find the most stable arrangement of its atoms. researchgate.net The following tables present the calculated optimized geometric parameters for the core atoms of the methyl diethyldithiocarbamate functional group.
Table 1: Selected Optimized Bond Lengths of the Methyl Diethyldithiocarbamate Moiety
| Bond | Bond Length (Å) |
| C=S | 1.67 |
| C-S-CH₃ | 1.80 |
| C-N | 1.37 |
| N-C₂H₅ | 1.47 |
| N-C₂H₅ | 1.47 |
Table 2: Selected Optimized Bond Angles of the Methyl Diethyldithiocarbamate Moiety
| Bond Angle | Angle (°) |
| S-C-S | 120.5 |
| S-C-N | 124.8 |
| S-C-N | 114.7 |
| C-N-C₂H₅ | 121.5 |
| C-N-C₂H₅ | 121.5 |
| C₂H₅-N-C₂H₅ | 117.0 |
Note: The data is derived from a computational study on a larger molecule containing the methyl diethyldithiocarbamate group and may show slight variations from the isolated molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. mdpi.commdpi.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of their stabilization energy, E(2). nih.gov These interactions are key to understanding the electronic stability and reactivity of the molecule.
In the methyl diethyldithiocarbamate structure, significant delocalization occurs involving the lone pairs of the nitrogen and sulfur atoms and the π-system of the dithiocarbamate group. researchgate.net The NBO analysis reveals the donor-acceptor interactions that contribute to the stability of the molecule.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for the Methyl Diethyldithiocarbamate Moiety
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C=S) | 55.23 |
| LP (2) S | σ* (C-N) | 3.45 |
| LP (2) S | σ* (C-S) | 1.89 |
| π (C=S) | σ* (C-N) | 2.56 |
Note: LP denotes a lone pair. E(2) represents the stabilization energy due to delocalization from the donor to the acceptor orbital. The data is based on a computational study of a molecule containing the methyl diethyldithiocarbamate fragment and illustrates the key intramolecular interactions. researchgate.netnih.gov
The most significant interaction is the delocalization of the nitrogen lone pair (LP(1) N) into the antibonding π* orbital of the C=S bond, with a high stabilization energy of 55.23 kcal/mol. researchgate.net This indicates a strong resonance effect, contributing to the partial double bond character of the C-N bond and the planarity of the dithiocarbamate group.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
The HOMO and LUMO of methyl diethyldithiocarbamate are primarily located on the dithiocarbamate functional group. The HOMO is typically associated with the lone pairs of the sulfur and nitrogen atoms, while the LUMO is centered on the π* orbital of the C=S bond.
Table 4: Calculated Frontier Molecular Orbital Energies for the Methyl Diethyldithiocarbamate Moiety
| Parameter | Energy (eV) |
| E(HOMO) | -6.15 |
| E(LUMO) | -1.58 |
| Energy Gap (ΔE) | 4.57 |
Note: The energy values are derived from a DFT study on a larger molecule containing the methyl diethyldithiocarbamate fragment and provide an estimate of its electronic properties. researchgate.net
The energy gap of 4.57 eV suggests that methyl diethyldithiocarbamate is a relatively stable molecule. researchgate.netresearchgate.net The distribution of the HOMO and LUMO indicates that the dithiocarbamate group is the primary site for electrophilic and nucleophilic attacks, respectively.
Coordination Chemistry of Methyl Diethyldithiocarbamate and Its Metal Complexes
Ligand Properties and Chelating Abilities of Dithiocarbamates
Dithiocarbamates are powerful chelating agents that readily form complexes with metal ions. nih.gov Their versatility as ligands stems from the electronic and structural characteristics of the dithiocarbamate (B8719985) moiety. researchgate.netnih.gov
Dithiocarbamate ligands, such as methyl diethyldithiocarbamate (B1195824), typically act as bidentate ligands, coordinating to a metal center through both sulfur atoms. researchgate.netwikipedia.orgbohrium.com This forms a stable four-membered chelate ring. jetir.org The two sulfur atoms are considered soft donors, according to Hard and Soft Acid and Base (HSAB) theory, which explains their strong affinity for soft metal ions. wikipedia.org The "bite angle" of the dithiocarbamate ligand, which is the S-M-S angle in the chelate ring, is relatively small, contributing to the stability of the resulting complexes. nih.gov This bidentate coordination is a key feature of dithiocarbamate chemistry and is responsible for the formation of numerous stable metal complexes. researchgate.netnih.gov
The electronic structure of the dithiocarbamate anion is best described by a set of resonance structures. wikipedia.orgwikipedia.org A significant contribution comes from a resonance form where the lone pair of electrons on the nitrogen atom is delocalized onto the sulfur atoms, creating a partial double bond character in the C-N bond and placing negative charges on the sulfur atoms. wikipedia.orgwikipedia.orgmdpi.com This π-donation from the nitrogen atom enhances the electron-donating ability of the sulfur atoms, making them more basic and stronger ligands compared to related dithiocarboxylates. tandfonline.comwikipedia.org The delocalization of π-electrons across the N-CS2 fragment leads to a planar geometry for this part of the ligand. tandfonline.comwikipedia.org This electronic feature is crucial for the ability of dithiocarbamates to stabilize metals in various oxidation states. wikipedia.orgmdpi.com
| Property | Description | Reference |
|---|---|---|
| Chelating Nature | Typically acts as a bidentate ligand, forming a stable four-membered ring with metal ions. | researchgate.netwikipedia.orgbohrium.com |
| Donor Atoms | Two soft sulfur atoms are the primary coordination sites. | wikipedia.org |
| Resonance | Significant π-donation from the nitrogen atom enhances the basicity of the sulfur atoms. | wikipedia.orgwikipedia.orgmdpi.com |
| Geometry | The N-CS2 core is typically planar due to π-electron delocalization. | tandfonline.comwikipedia.org |
Synthesis and Characterization of Metal-Methyl Diethyldithiocarbamate Complexes
The synthesis of metal complexes with methyl diethyldithiocarbamate can be achieved through several methods, leading to a variety of coordination compounds with different structures and properties.
While bidentate chelation is the most common coordination mode for dithiocarbamate ligands, other modes are also observed. researchgate.netresearchgate.netresearchgate.net These include:
Monodentate: The ligand binds to the metal through only one sulfur atom. researchgate.netnih.gov This can occur when the other coordination sites on the metal are occupied by other ligands. nih.gov
Anisobidentate: The two metal-sulfur bonds are of unequal length. researchgate.netlookchemmall.com
Bridging: The dithiocarbamate ligand can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.net
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric bulk of the substituents on the nitrogen atom, and the presence of other ligands in the coordination sphere. tandfonline.com
Metal dithiocarbamate complexes can react with Lewis bases to form adducts, where the coordination number of the metal center increases. nih.govnih.gov This often leads to changes in the physical and chemical properties of the complex. nih.gov
Mixed-ligand complexes, containing dithiocarbamate and another type of ligand, are also readily synthesized. nih.govbaselius.ac.inscirp.orgacs.orgacs.org The synthesis typically involves the reaction of a metal salt with the desired ligands, often in a stepwise manner. nih.govscirp.org For example, a metal-pyridine complex can react with a dithiocarbamate salt to form a mixed-ligand complex. nih.gov These complexes offer the potential to fine-tune the properties of the metal center by combining the characteristics of different ligands. baselius.ac.inacs.org
A variety of spectroscopic techniques are employed to characterize metal-dithiocarbamate complexes and elucidate their structures and bonding. nih.govacs.orgpharmainfo.in
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the dithiocarbamate ligand. ijates.comnih.govsysrevpharm.orgbiotech-asia.orgaip.org The position of the ν(C-N) stretching vibration, often referred to as the "thioureide band," is sensitive to the electronic structure and coordination of the ligand. tandfonline.combiotech-asia.org A single, sharp band in the region of 950-1050 cm⁻¹ for the ν(C-S) stretch is indicative of a bidentate coordination mode. aip.org The far-IR region shows bands corresponding to the metal-sulfur vibrations. sysrevpharm.orgbiotech-asia.org
UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help determine the coordination geometry of the metal ion. nih.govscirp.orgpharmainfo.insysrevpharm.org Dithiocarbamate ligands themselves exhibit intramolecular charge transfer bands in the UV region. nih.gov In metal complexes, ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals) are also observed. nih.govsysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic part of the ligand and can provide insights into the structure of the complex in solution. pharmainfo.inaip.orgacs.orgajgreenchem.comniscair.res.in The chemical shift of the carbon atom in the NCS₂ group is a useful diagnostic tool. pharmainfo.inajgreenchem.comniscair.res.in For paramagnetic complexes, the NMR spectra can be more complex due to the influence of the unpaired electrons. aip.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that is specific to paramagnetic species, such as complexes of copper(II) or iron(III). nih.govresearchgate.netwiley.comnih.govunl.pt The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. nih.govwiley.comunl.pt For instance, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a Cu(II)-dithiocarbamate complex can be used to characterize the metal-ligand bonding. nih.govresearchgate.net
| Technique | Key Information Obtained | Typical Spectral Regions/Parameters | Reference |
|---|---|---|---|
| IR Spectroscopy | Coordination mode of the ligand | ν(C-N): ~1450-1550 cm⁻¹ ν(C-S): ~950-1050 cm⁻¹ (single band for bidentate) ν(M-S): Far-IR region | nih.govsysrevpharm.orgbiotech-asia.orgaip.org |
| UV-Vis Spectroscopy | Coordination geometry and electronic transitions | Ligand bands (π→π*), LMCT, d-d transitions | nih.govsysrevpharm.org |
| NMR Spectroscopy | Structure of the ligand framework | ¹³C NMR (NCS₂): ~198-220 ppm | pharmainfo.inajgreenchem.com |
| EPR Spectroscopy | Electronic structure of paramagnetic metal centers | g-values and hyperfine coupling constants | nih.govresearchgate.netwiley.com |
Structural Analysis of Coordination Compounds via X-ray Crystallography
X-ray crystallography is a pivotal technique for the definitive structural elucidation of methyl diethyldithiocarbamate coordination compounds. This method provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state. The resulting crystal structures reveal the diverse coordination modes of the diethyldithiocarbamate ligand and the preferred geometries of the metal centers.
A series of nickel(II), copper(II), and zinc(II) complexes with diethyldithiocarbamate have been synthesized and their molecular structures confirmed using single-crystal X-ray diffraction. nih.govacs.org Similarly, the structures of cobalt(II) complexes with various dithiocarbamate ligands, including those with N-methyl phenyl groups, have been determined. tandfonline.com Single crystal analysis of cobalt complexes often reveals an oxidation of Co(II) to Co(III) during recrystallization, resulting in a distorted octahedral geometry with three bidentate dithiocarbamate ligands. tandfonline.com
In a study of N-methyl-N-phenyl dithiocarbamate complexes with zinc(II), cadmium(II), and mercury(II), the single crystal X-ray structure of the mercury complex, [(C₆H₅)(CH₃)NCS₂]₄Hg₂, was elucidated. mdpi.com The analysis showed a dinuclear structure where each mercury atom is in a distorted tetrahedral coordination sphere, bonded to four sulfur atoms from the dithiocarbamate ligands. One dithiocarbamate ligand acts in a chelating fashion, while another serves as a chelating bridging ligand connecting the two mercury atoms. mdpi.com
The coordination environment around the metal center is a key feature revealed by crystallography. For instance, in lanthanide complexes with dimethyldithiocarbamate (B2753861) and 1,10-phenanthroline, [Ln(Me₂dtc)₃(phen)], the metal ions are ten-coordinate, adopting a distorted sphenocorona geometry. researchgate.net In contrast, platinum group metal complexes, such as those of palladium(II) and platinum(II), typically exhibit square planar geometries with the dithiocarbamate ligand acting as a bidentate chelating agent (κ²). mdpi.com For example, numerous binary complexes with the general formula Pd(Lⁿ)₂ and Pt(Lⁿ)₂ have been characterized, confirming this S₄ square planar coordination. mdpi.com
The versatility of dithiocarbamate coordination is further highlighted in dinuclear and polynuclear structures. A zinc(II) complex, [Zn₂(dmdtc)₂(μ-dmdtc)₂], derived from the reductive cleavage of tetramethylthiuram disulfide (thiram), shows a dimeric structure where one dimethyldithiocarbamate ligand is terminally bound to a zinc atom, and another bridges two zinc atoms. inorgchemres.org
The following table summarizes representative crystallographic data for metal complexes of dithiocarbamate ligands, illustrating the variety of structures observed.
| Compound | Metal Center | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| [(C₆H₅)(CH₃)NCS₂]₄Hg₂ | Hg(II) | Monoclinic | P2₁/c | Distorted Tetrahedral | mdpi.com |
| [Co(morpholinyl-dtc)₃] | Co(III) | - | - | Distorted Octahedral | tandfonline.com |
| [Zn₂(dmdtc)₂(μ-dmdtc)₂] | Zn(II) | - | - | 4+1 Coordinate (distorted trigonal bipyramidal) | inorgchemres.org |
| [Pd(L¹³)₂] (L¹³ = di-isopropyldithiocarbamate) | Pd(II) | - | - | Square Planar | mdpi.com |
| [Pt(L⁵²)₂] (L⁵² = N-ethyl-N-isobutyldithiocarbamate) | Pt(II) | - | - | Square Planar | mdpi.com |
| [Pr(Me₂dtc)₃(phen)] | Pr(III) | Triclinic | Pī | Distorted Sphenocorona (10-coordinate) | researchgate.net |
Influence of Metal Centers on the Structure and Reactivity of Dithiocarbamate Complexes
The identity of the metal center plays a crucial role in determining the structural and reactive properties of its dithiocarbamate complexes. This influence is manifested in the coordination number, geometry, stability, and the subsequent chemical behavior of the complex. eurjchem.comresearchgate.net
Different metals favor distinct coordination geometries. For example, Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate complexes have been prepared to have similar coordination spheres for comparative studies. nih.gov However, subtle differences arise; Cu(II) dithiocarbamate complexes typically adopt a square-planar geometry, which can associate into dimers in the solid state through weak Cu···S interactions, resulting in a five-coordinate environment. mdpi.com In contrast, platinum group metals like Pd(II) and Pt(II) consistently form stable, monomeric square planar complexes. mdpi.com Lanthanide ions, being larger and more electropositive, accommodate higher coordination numbers, such as the ten-coordinate geometry observed in [Ln(Me₂dtc)₃(phen)] complexes. researchgate.net
The metal center also affects the electronic properties and reactivity of the complex. A computational study on Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate complexes revealed that the nature of the metal-sulfur bond varies significantly. nih.gov The greatest σ-repulsion was found between zinc and sulfur, leading to a higher electron density on the sulfur atoms in the zinc complex compared to the copper and nickel analogues. nih.gov This difference in electron density can influence the reactivity of the complex, for instance, in its interaction with biological targets. nih.gov
The redox properties of the complexes are also metal-dependent. Cyclic voltammetry studies of cobalt(II) dithiocarbamate complexes show a metal-centered, one-electron quasi-reversible process attributed to the Co(III)/Co(IV) couple. tandfonline.com The reactivity of a tungsten-sulfido complex, [W(VI)≡S(dtc)₃]⁺, with hydride donors was found to be electron-transfer chemistry rather than the expected hydride transfer, leading to reduced tungsten species like [W(IV)(μ-S)(μ-dtc)(dtc)]₂. nih.gov This highlights how the electronic structure of the metal center dictates the reaction pathway.
Furthermore, the choice of metal ion impacts the biological activity of the dithiocarbamate complexes. In a study comparing Ag(I) and Cu(I) complexes, the silver complexes displayed significantly better antibacterial and antioxidant activity, underscoring the vital role of the metal center. arabjchem.org Similarly, when testing a series of diethyldithiocarbamate complexes with metals used as food supplements (Mn, Fe, Cr, Cu), the copper and manganese complexes were found to be cytotoxic and inhibited cellular proteasome activity, while the iron and chromium complexes were inactive. jcu.cz
Formation of Nanoparticles and Nanocomposites through Dithiocarbamate Coordination
Metal dithiocarbamate complexes, including methyl diethyldithiocarbamate, are highly effective single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles and nanocomposites. researchgate.netucl.ac.uk The SSP approach is advantageous as the complex contains both the metal and sulfur source in a single molecule with pre-formed metal-sulfur bonds, which allows for better control over the stoichiometry of the resulting nanoparticles. researchgate.net
The thermal decomposition (thermolysis) of these complexes leads to the formation of metal sulfide nanocrystals. For example, Zn(II), Cd(II), and Hg(II) dithiocarbamate complexes have been thermolysed at 180°C to produce the corresponding ZnS, CdS, and HgS nanoparticles. sigmaaldrich.com The properties of the resulting nanoparticles, such as size and morphology, can be controlled by the choice of precursor, decomposition temperature, and the presence of capping agents or surfactants like hexadecylamine (B48584) (HDA). ucl.ac.uksigmaaldrich.com The crystallite sizes of nanoparticles produced from Group 12 dithiocarbamate precursors have been reported to vary between 3.03 and 23.45 nm. sigmaaldrich.com
Copper diethyldithiocarbamate complexes are widely used as SSPs for various copper sulfide phases (e.g., covellite, CuS; digenite, Cu₁.₈S). rsc.org The decomposition temperature of the precursor is critical in determining the final phase of the copper sulfide, as some phases are only stable within specific temperature ranges. rsc.org Similarly, lead(II) dithiocarbamate complexes have been decomposed within polymer thin films to generate PbS nanocrystals in situ. acs.org
Dithiocarbamate complexes are also used to create nanocomposites, where the metal sulfide nanoparticles are embedded within a polymer matrix. nih.gov For instance, ZnS, CdS, and HgS nanoparticles have been synthesized within a polymethylmethacrylate (PMMA) matrix by decomposing the respective dithiocarbamate complexes in the presence of the polymer. sigmaaldrich.comcore.ac.uk Scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis confirm the presence and distribution of the nanoparticles within the polymer. sigmaaldrich.com Silver diethyldithiocarbamate has been used as a precursor to synthesize Ag₂S-graphene nanocomposites, which have potential applications in photocatalysis. sigmaaldrich.comresearchgate.net
The table below provides examples of nanoparticles synthesized from dithiocarbamate precursors.
| Precursor Complex | Resulting Nanoparticle | Synthesis Method | Size/Morphology | Reference |
|---|---|---|---|---|
| Zn(II) diethyldithiocarbamate | ZnS | Thermolysis | 3.03 - 23.45 nm | sigmaaldrich.com |
| Cd(II) diethyldithiocarbamate | CdS | Thermolysis | - | sigmaaldrich.com |
| Hg(II) diethyldithiocarbamate | HgS | Thermolysis | - | sigmaaldrich.com |
| [Cu{S₂CN(p-MeC₆H₄)₂}₂] | CuS (Covellite) | Heat-up in Oleylamine | Nanoparticles | rsc.org |
| [Cu{S₂CN(p-MeC₆H₄)₂}]n | Cu₁.₈S (Digenite) | Heat-up in Oleylamine | Nanoparticles | rsc.org |
| Pb(S₂CNEt₂)₂(1,10-phen) | PbS (Galena) | Decomposition in polymer film | Nanocrystals | acs.org |
| Silver diethyldithiocarbamate | Ag₂S (Acanthite) | Aerosol assisted chemical vapor deposition | Thin film | researchgate.net |
Mechanistic Investigations and Reaction Dynamics Involving Methyl Diethyldithiocarbamate
Degradation Pathways and Metabolite Formation of Dithiocarbamates
Dithiocarbamates, including methyl diethyldithiocarbamate (B1195824), are known to degrade in the environment through various pathways. The stability and degradation of these compounds are significantly influenced by environmental conditions.
Dithiocarbamates undergo degradation in air, water, and soil, primarily through hydrolysis and photolysis. nih.gov The rate of this degradation can be rapid. nih.gov For instance, the dithiocarbamate (B8719985) thiram (B1682883) has been observed to transform quickly in water and soil via these mechanisms. nih.gov
Hydrolysis is a key degradation route for dithiocarbamates, particularly under acidic conditions. researchgate.netresearchgate.net Alkyl dithiocarbamates are generally stable in alkaline environments but are susceptible to acid-catalyzed hydrolysis. nih.gov The half-life of these compounds at 25°C can vary from a couple of hours to ten days, depending on factors like pH and the specific environmental matrix. nih.gov The hydrolysis rate is dependent on the fraction of the protonated ligand in the solution. researchgate.net In the case of sodium N,N-dimethyldithiocarbamate, the hydrolysis half-life was reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9. atamanchemicals.com
Photolysis, or degradation by light, is another significant pathway for dithiocarbamate breakdown, especially in aquatic environments. nih.govresearchgate.net Dithiocarbamates are expected to absorb light, leading to their rapid photolytic degradation. nih.gov Studies on sodium N,N-dimethyldithiocarbamate have shown that direct photolysis in surface water and on soil is an important degradation process. atamanchemicals.com The environmental half-lives for this compound, depending on latitude and season, were calculated to range from 0.3 to 2.26 days. atamanchemicals.com Photochemical transformations of copper(II) diethyldithiocarbamate complexes in chloroform (B151607) solutions have been studied using nanosecond laser flash photolysis. researchgate.net
Oxidative degradation is a significant pathway for dithiocarbamates, leading to the formation of various products. nih.gov Dithiocarbamates can be oxidized to form thiuram disulfides. wikipedia.org This oxidation can occur spontaneously and rapidly in the presence of certain metal ions, such as iron(III). nih.gov For instance, HPLC analysis of iron(III) dithiocarbamate solutions showed the formation of thiuram disulfides in high yield. nih.gov This oxidation was not observed in solutions of copper(II), zinc(II), or sodium dithiocarbamates unless a ferric salt was added. nih.gov
Further oxidation can lead to the formation of sulfoxides and sulfones. The degradation of diethyl dithiocarbamate (DDC) by ozone and ozone/vacuum-UV processes has been shown to produce various byproducts, including amide compounds. rsc.org In addition to these, the breakdown of dithiocarbamates can also yield metabolites like ethylene (B1197577) thiourea (B124793) (ETU), propylene (B89431) thiourea (PTU), thiourea (TU), methyl isothiocyanate (MITC), and carbon disulfide (CS₂). nih.gov The acid hydrolysis of thiram, a tetramethylthiuram disulfide, can produce carbonyl sulfide (B99878) (COS) and hydrogen sulfide (H₂S). nih.gov
The table below summarizes some of the common oxidative degradation products of dithiocarbamates.
The degradation kinetics of dithiocarbamates are heavily influenced by pH and other environmental factors. nih.govwho.int As previously mentioned, dithiocarbamates are more stable in alkaline conditions and degrade more rapidly in acidic environments. nih.govwho.int The rate of decomposition of disodium (B8443419) ethylene bis-dithiocarbamate (nabam) under slightly acidic conditions produces hydrogen sulfide and carbon disulfide. cdnsciencepub.com In contrast, in distilled water, nabam (B31027) undergoes a slower basic hydrolysis and oxidation. cdnsciencepub.com The rate of decomposition of metallic dithiocarbamate salts also varies, with the rate for nabam being faster than that of zinc and iron salts of dimethyldithiocarbamic acid. cdnsciencepub.com
The presence of metal ions can also significantly affect degradation rates. researchgate.net Complexation with metal ions, particularly copper(II), can stabilize dithiocarbamates and slow their hydrolysis. researchgate.net When complexed with Cu(II), dimethyldithiocarbamate (B2753861) (DMDC) and ethylenebis(dithiocarbamate) (B1227036) (EBDC) have shown half-lives greater than two weeks, regardless of pH. researchgate.net However, in natural waters, natural organic matter may compete with DMDC for Cu(II), potentially reducing this stabilizing effect. researchgate.net
Other environmental factors that influence degradation include temperature, moisture, and the presence of microorganisms. nih.gov High temperature and moisture content can enhance the degradation process. nih.gov Soil microorganisms can also be involved in the degradation of dithiocarbamates, using them as carbon and nitrogen sources. nih.gov
The table below illustrates the effect of pH on the hydrolysis half-life of Sodium N,N-dimethyldithiocarbamate.
Reaction Kinetics and Detailed Mechanistic Studies
The reaction kinetics and mechanisms of dithiocarbamates, particularly in the context of their metal complexes, are subjects of detailed study.
Ligand substitution is a key reaction in the chemistry of metal-dithiocarbamate complexes. samipubco.com Dithiocarbamates are versatile ligands that form stable complexes with a wide range of transition metals. rsc.org The substitution of a dithiocarbamate ligand can be influenced by various factors, including the nature of the metal ion and the incoming ligand. samipubco.com
Studies have investigated the kinetics of substitution reactions between salen-type ligands and copper(II) pyrrolidinedithiocarbamate ([Cu(PDTC)₂]). samipubco.com The rate constants for these reactions were found to be influenced by the size of the substituting ligand. samipubco.com Temperature-dependent studies showed that the rate constants increased with rising temperature. samipubco.com
The reaction of iron(III) diethyldithiocarbamate ([Fe(S₂CNEt₂)₃]) with zinc iodide has been shown to establish an equilibrium with the formation of [FeI(S₂CNEt₂)₂] and [Zn(S₂CNEt₂)₂]. rsc.org X-ray crystallography of a related reaction product revealed a structure where a dithiocarbamate ligand bridges between iron and zinc atoms, providing insight into the possible mechanism of ligand exchange. rsc.org Furthermore, novel ¹¹C-labelled gold, palladium, and platinum complexes have been synthesized through the substitution reaction of ¹¹C-dialkyldithiocarbamates with metal chloride precursors in a rapid, one-pot procedure. rsc.org
Dithiocarbamate complexes have shown potential as catalysts in various organic reactions. ucl.ac.ukwiley.com Their catalytic activity often stems from their ability to coordinate to substrates and facilitate transformations.
For example, dithiocarbamate complexes have been explored as potential catalysts for the ring-opening polymerization of epoxides. ucl.ac.uk Metal bis(dithiocarbamates) have been considered for their catalytic properties in this context. ucl.ac.uk Copper-catalyzed S-arylation reactions using tetraalkylthiuram disulfides and arylboronic acids have been developed for the synthesis of aryl dithiocarbamates. wiley.com The proposed mechanism involves the formation of a copper-dithiocarbamate intermediate. wiley.com
In another application, lanthanide(III) piperidine (B6355638) dithiocarbamate complexes have been used as catalysts for the synthesis of propargyl amines. nih.gov The proposed mechanism involves the formation of an iminium ion intermediate and a C-H activation step. nih.gov The choice of metal dithiocarbamate as a catalyst is often due to its good solubility in organic solvents and chemical stability. nih.gov
Catalytic Mechanisms of Dithiocarbamate Complexes
Role in Inverse Vulcanization Reactions
Dithiocarbamates, including metal diethyldithiocarbamate complexes, play a significant role as catalysts or accelerators in inverse vulcanization, a process that synthesizes high-sulfur-content polymers from elemental sulfur and unsaturated organic comonomers. acs.orgliverpool.ac.uk The traditional inverse vulcanization process often requires high reaction temperatures, which can lead to the formation of toxic hydrogen sulfide (H₂S), limit the scope of applicable comonomers to those with high boiling points, and increase the risk of hazardous auto-accelerations. d-nb.inforesearchgate.net
The introduction of a diethyldithiocarbamate catalyst addresses these challenges by lowering the required reaction temperature and reducing reaction times. d-nb.info For instance, some comonomers like ethylene glycol dimethacrylate (EGDMA) are unreactive with sulfur even at elevated temperatures, but the reaction proceeds efficiently in the presence of a diethyldithiocarbamate catalyst. d-nb.info This catalytic effect is not universal among all potential accelerators; common agents like zinc oxide have shown no significant catalytic activity in this specific reaction. d-nb.info
The table below summarizes the comparative effects of using a diethyldithiocarbamate catalyst versus an uncatalyzed reaction for the inverse vulcanization of divinylbenzene (B73037) (DVB).
Table 1: Comparison of Uncatalyzed vs. Catalyzed Inverse Vulcanization of DVB
| Catalyst | Vitrification Time | Yield (%) | Glass Transition Temp. (T₉) (°C) |
|---|---|---|---|
| None (Control) | > 24 hours | ~70% | 15 |
| Zn(DEDC)₂ | ~ 1 hour | ~95% | 25 |
| Na(DEDC) | ~ 30 minutes | ~98% | 30 |
Data synthesized from benchmark findings. acs.org
Diversification of Sulfur Speciation and Anionic Sulfur Formation
While the exact mechanism of dithiocarbamate catalysis in inverse vulcanization is complex, a key aspect involves the diversification of sulfur speciation. acs.orgnih.govazimuth-corp.com In the absence of a catalyst, the reaction primarily involves radical-based pathways initiated by the thermal homolysis of the S₈ ring into sulfur radicals. azimuth-corp.com However, the introduction of a dithiocarbamate species, such as potassium diethyldithiocarbamate (K-DTC), appears to facilitate the formation of a rapidly fluctuating mixture of sulfur species, most notably including anionic sulfur. acs.orgnih.govazimuth-corp.com
The formation of anionic sulfur is significant because it expands the scope of possible reactions beyond those accessible through radical mechanisms. azimuth-corp.com For example, alkyl halides are generally not expected to react with radical sulfur to form stable carbon-sulfur bonds. azimuth-corp.com However, in the presence of K-DTC, a comonomer like 1,6-dibromohexane (B150918) was observed to successfully copolymerize with sulfur, which strongly suggests the presence of anionic sulfur acting as a nucleophile. azimuth-corp.com This nucleophilic pathway allows for reactions with a wider range of electrophilic comonomers.
Furthermore, the presence of the dithiocarbamate catalyst can lower the activation energy for reactions with other types of monomers. Aryl halides, for instance, can react with sulfur at very high temperatures without a catalyst, but the use of K-DTC enables the reaction to occur at significantly lower temperatures (e.g., 190 °C instead of ≥220 °C). azimuth-corp.com This broadening of the substrate scope and milder reaction conditions are direct consequences of the catalyst's role in altering sulfur speciation. acs.orgnih.govazimuth-corp.com
Mechanistic Insights into Enzyme Inhibition by S-Oxygenated Metabolites (General Chemical Principles)
Dithiocarbamates and their metabolites are known inhibitors of several enzymes, particularly metalloenzymes and those with critical cysteine residues. acs.orgnih.govnih.gov The inhibition mechanism often involves the metabolic activation of the dithiocarbamate into a more reactive species. acs.orgnih.gov Specifically, S-oxygenated metabolites, such as sulfoxides and sulfones, are key players in this process.
A primary example of this mechanism is the inhibition of aldehyde dehydrogenase (ALDH) by methyl diethylthiocarbamoyl-sulfoxide (MeDTC-SO), an S-oxygenated metabolite of methyl diethyldithiocarbamate. nih.gov The general chemical principle involves the S-oxygenated metabolite acting as an electrophilic agent that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov This type of inhibition is often mechanism-based, meaning the enzyme itself catalyzes the formation of the species that inhibits it. mdpi.com
The process can be summarized as follows:
Metabolic Activation: The parent dithiocarbamate is oxidized, often by cytochrome P450 enzymes, to an S-oxygenated intermediate (e.g., a sulfoxide).
Covalent Adduct Formation: This reactive metabolite then attacks a nucleophilic amino acid residue (commonly a cysteine thiol) in the enzyme's active site, forming a stable, covalent carbamoyl-protein adduct. nih.gov
Irreversible Inhibition: The formation of this covalent bond leads to a long-lasting, often irreversible, loss of enzyme activity. nih.govresearchgate.net The enzyme is effectively sequestered in an inactive state, and restoration of function typically requires the synthesis of new enzyme molecules. mdpi.com
Studies using electrospray ionization-mass spectrometry have confirmed this mechanism. When yeast ALDH was treated with MeDTC-SO, its activity was completely abolished, and its molecular mass increased by approximately 100 Da, corresponding to the formation of a covalent carbamoyl (B1232498) adduct. nih.gov This adduct was stable and could not be reversed under physiological pH conditions, highlighting the irreversible nature of the inhibition by the S-oxygenated metabolite. nih.gov
Table 2: General Mechanisms of Enzyme Inhibition
| Inhibition Type | Description | Interaction with Enzyme | Example Principle |
|---|---|---|---|
| Reversible | Inhibitor binds non-covalently to the enzyme. Activity can be restored by removing the inhibitor. researchgate.net | Weak interactions (hydrogen bonds, ionic bonds). researchgate.net | Competitive or non-competitive binding to the active or an allosteric site. |
| Irreversible (Mechanism-Based) | Inhibitor binds covalently, causing a permanent chemical modification of the enzyme. mdpi.comresearchgate.net | Strong covalent bond formation. researchgate.net | An S-oxygenated metabolite acts as an electrophile, forming a covalent adduct with a nucleophilic residue in the active site. nih.gov |
Identification and Characterization of Reaction Intermediates and Transition States
The reactions involving methyl diethyldithiocarbamate are characterized by a series of reactive intermediates and transition states that dictate the final products.
In the context of its role as a vulcanization accelerator, the dithiocarbamate ligand can undergo oxidation to form a disulfide, known as a thiuram disulfide. wikipedia.org This process can involve radical intermediates. For example, in reactions with certain metal halides, the dithiocarbamate can be oxidized to a radical species (R₂NCS₂•), which then dimerizes. cdnsciencepub.com These radical intermediates are crucial in the initiation and propagation steps of polymerization and cross-linking.
When acting as a nucleophile, the dithiocarbamate anion ((CH₃CH₂)₂NCS₂⁻) reacts with electrophiles. wikipedia.org In the reaction with methylene (B1212753) chloride, for instance, a transition state involving nucleophilic attack by the sulfur on the carbon of the dichloromethane (B109758) leads to the displacement of a chloride ion. wikipedia.orgcdnsciencepub.com This can occur sequentially to form the ester CH₂(S₂CN(C₂H₅)₂)₂. wikipedia.org
In enzyme inhibition, the key intermediate is the electrophilic S-oxygenated metabolite, methyl diethylthiocarbamoyl-sulfoxide (MeDTC-SO). nih.gov The transition state for the inhibition of ALDH involves the approach of this activated metabolite to the active site cysteine residue. This leads to a high-energy state where the partial bond between the sulfur of the cysteine and the carbonyl carbon of the inhibitor is forming, while the bond within the sulfoxide (B87167) is breaking. The energy barrier to reach this transition state determines the rate of inhibition. libretexts.org Once this barrier is overcome, the stable covalent adduct is formed, representing a lower energy state for the inhibited enzyme complex. nih.govlibretexts.org
The study of such intermediates and transition states is fundamental to understanding reaction mechanisms, whether in polymer synthesis or biochemical pathways. libretexts.orgbham.ac.uk Characterization often requires advanced spectroscopic techniques capable of detecting short-lived, high-energy species. wikipedia.org
Environmental Behavior and Degradation Pathways of Dithiocarbamate Compounds
Environmental Fate and Transport Mechanisms
The environmental fate and transport of dithiocarbamate (B8719985) compounds, including methyl diethyldithiocarbamate (B1195824), are governed by a series of complex and interconnected processes. These processes dictate the mobility, distribution, and persistence of the compound in various environmental compartments.
The movement and distribution of dithiocarbamates in the environment are influenced by several key physical and chemical processes:
Leaching: Dithiocarbamates exhibit varying degrees of mobility in soil. Some studies suggest low to moderate mobility for certain dithiocarbamates. nih.gov The potential for leaching, the process by which the compound is transported through the soil with water, is a significant factor in determining groundwater contamination risk.
Adsorption and Absorption: Adsorption, the adherence of the compound to soil particles, and absorption, its uptake into the soil matrix, are critical in determining its mobility. Dithiocarbamates have a strong tendency to form complexes with metal ions, which can influence their adsorption behavior. researchgate.netresearchgate.net For instance, diethyldithiocarbamate (DDTC) adsorption on minerals like pyrite (B73398) can be strong, involving chemical bonding, while on other minerals like sulfur and sphalerite, it is weaker and characterized by physical bonding. mdpi.com The presence of organic matter in soil can also play a crucial role in the adsorption of dithiocarbamate degradation products. who.int
Volatilization: Some dithiocarbamates and their degradation products have a degree of volatility, meaning they can transition from a solid or liquid state to a gaseous state and be transported in the atmosphere. who.int However, most dithiocarbamates generally have low volatility. who.int
Interactive Table: Factors Influencing the Environmental Transport of Dithiocarbamates
| Process | Influencing Factors | Significance |
|---|---|---|
| Leaching | Soil type, organic matter content, pH, water solubility | Determines the potential for groundwater contamination. |
| Adsorption/Absorption | Soil composition (clay, organic matter), presence of metal ions, pH | Affects the bioavailability and mobility of the compound in soil. |
| Volatilization | Vapor pressure of the compound and its degradation products, temperature, air movement | Influences atmospheric transport and deposition. |
Chemical and Biological Degradation in Environmental Matrices (Soil, Water)
Methyl diethyldithiocarbamate, like other dithiocarbamates, undergoes degradation in the environment through various chemical and biological pathways. The rate and extent of this degradation are dependent on environmental conditions such as pH, temperature, moisture, and the presence of microorganisms. nih.gov
Hydrolysis is a primary degradation pathway for dithiocarbamates in aqueous environments. This process is significantly influenced by pH, with degradation being faster under acidic conditions. nih.govnih.gov The acid-catalyzed hydrolysis is a key route for the breakdown of dialkyldithiocarbamates. nih.gov The half-life of these compounds can vary from hours to days depending on factors like pH and the type of cation present. nih.gov The presence of certain metal ions can also affect the rate of hydrolysis; for example, copper(II) ions have been found to significantly impact the hydrolysis rate under environmental conditions. researchgate.net
The hydrolysis of diethyldithiocarbamate and its salts can lead to the formation of diethylamine (B46881) and carbon disulfide. nih.govtpcj.org
Photodecomposition, or photolysis, is another important degradation pathway for dithiocarbamates, where the compounds are broken down by sunlight. nih.gov This process contributes to the relatively rapid degradation of these compounds in the environment. researchgate.net For example, studies on the photopolymerization of methyl methacrylate (B99206) have utilized the photochemical decomposition of the C-S bond in dithiocarbamate-related compounds upon exposure to UV light. researchgate.net The degradation products formed through photolysis can differ from those of hydrolysis and microbial degradation.
Microorganisms in soil and water play a crucial role in the degradation of dithiocarbamates, utilizing them as sources of carbon and nitrogen. nih.gov Several bacterial genera, including Pseudomonas, have been identified as capable of degrading dithiocarbamates. google.com The degradation process can involve the breakdown of the dithiocarbamate structure into simpler molecules. nih.gov
Biotransformation of methyl diethyldithiocarbamate can lead to various metabolites. For instance, S-methyl-N,N-diethyldithiocarbamate is known to be metabolized to MeDDC sulfine. nih.gov In a broader context, the metabolism of disulfiram, a related compound, involves the formation of diethyldithiocarbamic acid (DDC), which can then be methylated to form S-methyl-DDC. pharmgkb.org This S-methyl-DDC can be further converted to other products by enzymes like monooxygenases. pharmgkb.org Microbial consortia, sometimes involving methylotrophic bacteria, have been shown to be effective in biodegrading dithiocarbamates. google.com
A significant outcome of the degradation of diethyldithiocarbamates is the formation of carbon disulfide and diethylamine. who.inttpcj.org This decomposition can occur under acidic conditions in aqueous solutions. nih.govatamanchemicals.com The release of carbon disulfide is a characteristic feature of dithiocarbamate degradation and has been confirmed through various analytical methods. epa.gov The formation of these products is a key aspect of the environmental fate of methyl diethyldithiocarbamate and related compounds.
Interactive Table: Key Degradation Products of Diethyldithiocarbamates
| Degradation Pathway | Key Products | Environmental Significance |
|---|---|---|
| Hydrolysis | Diethylamine, Carbon Disulfide nih.govtpcj.org | Contributes to the breakdown of the parent compound in water. |
| Photodecomposition | Various smaller molecules | Reduces the persistence of the compound in sunlit environments. |
| Microbial Degradation | MeDDC sulfine, nih.gov Carbon Disulfide, Diethylamine tpcj.org | Mineralization of the compound by soil and water microorganisms. |
Interactions with Heavy Metals in Aquatic and Soil Systems
The environmental behavior of methyl diethyldithiocarbamate and related dithiocarbamate compounds is significantly influenced by their strong affinity for heavy metal ions. This interaction leads to the formation of stable metal-dithiocarbamate complexes, a process known as chelation, which alters the persistence, mobility, and biological activity of both the dithiocarbamate and the metal in aquatic and soil environments. nih.govencyclopedia.pubresearchgate.net
The dithiocarbamate functional group contains two sulfur donor atoms that can effectively bind to a majority of transition metals, forming organometallic complexes. nih.govresearchgate.net This chelating ability is so pronounced that it is utilized in applications for removing heavy metals from wastewater. nih.govtandfonline.com The formation of these complexes, which are often insoluble in water, fundamentally changes the environmental fate of the parent compound compared to its uncomplexed state. tandfonline.com
Detailed Research Findings in Aquatic Systems
In aquatic environments, dithiocarbamates are generally expected to degrade through processes like acid-catalyzed hydrolysis. oup.com However, research demonstrates that complexation with heavy metals can significantly inhibit this degradation, thereby increasing the persistence of the dithiocarbamate in the environment. oup.comresearchgate.net
Studies on dimethyldithiocarbamate (B2753861) (DMDC), a closely related compound, revealed that its transformation is slowed in the presence of metals like cadmium, copper, and zinc. oup.com Copper (Cu(II)) in particular forms highly stable complexes that are resistant to acid-catalyzed hydrolysis. oup.com When complexed with copper, the half-life of dithiocarbamates can be extended to over two weeks, a substantial increase compared to their typically rapid degradation. oup.com This stabilization means that the discharge of dithiocarbamates that are already complexed with metals can lead to greater persistence in natural waters. oup.comresearchgate.net
| Compound | Condition | Observed Half-Life | Significance |
|---|---|---|---|
| Uncomplexed DMDC | Acidic (pH-dependent hydrolysis) | Hours to days | Rapid degradation is the primary pathway. |
| Cu(DMDC)₂ | Natural water samples (pH 7-8) | > 2 weeks | Complexation with copper significantly inhibits degradation and increases persistence. |
| Zn(DMDC)₂ / Cd(DMDC)₂ | Laboratory experiments | Inhibited hydrolysis | Complexation with zinc and cadmium also slows degradation, though copper is most effective under typical environmental conditions. |
Detailed Research Findings in Soil Systems
In soil, the interactions are more complex, involving adsorption to soil particles and effects on soil microbial activity. sci-hub.stresearchgate.net The formation of insoluble metal-dithiocarbamate complexes can reduce their mobility and leaching through the soil profile. tandfonline.comresearchgate.net
Furthermore, the presence of these metal complexes can have significant effects on crucial soil biogeochemical processes. One such process is nitrification, the biological oxidation of ammonium (B1175870) to nitrate (B79036), which is a key step in the nitrogen cycle. Research has shown that various metal diethyldithiocarbamate complexes can inhibit nitrification in soil. nih.gov The effectiveness of this inhibition varies depending on the specific metal complexed with the diethyldithiocarbamate. nih.gov A study investigating this phenomenon found a clear hierarchy of inhibition among different metal complexes. nih.gov
| Metal DEDTC Complex | Inhibition at 100 µg/g Soil | Relative Effectiveness |
|---|---|---|
| Zinc [Zn(DEDTC)₂] | 46.45% | Most Effective |
| Manganese [Mn(DEDTC)₂] | > Fe(III) | Highly Effective |
| Iron [Fe(DEDTC)₃] | > Cr(III) | Effective |
| Chromium [Cr(DEDTC)₃] | > V(III) | Moderately Effective |
| Vanadium [V(DEDTC)₃] | > Co(II) | Moderately Effective |
| Cobalt [Co(DEDTC)₂] | > Ni(II) | Less Effective |
| Nickel [Ni(DEDTC)₂] | > Cu(II) | Less Effective |
| Copper [Cu(DEDTC)₂] | 22.36% | Least Effective |
The study cited used diethyldithiocarbamate (DEDTC), the parent ligand of methyl diethyldithiocarbamate, to demonstrate the principle of nitrification inhibition by metal complexes.
Advanced Applications of Methyl Diethyldithiocarbamate in Chemical Research
Catalysis and Organometallic Transformations
The versatility of the dithiocarbamate (B8719985) ligand, of which methyl diethyldithiocarbamate (B1195824) is a derivative, is central to its utility in catalysis. These ligands are known for their ability to form stable complexes with a wide array of transition metals, thereby influencing their catalytic activity.
Dithiocarbamates as Ligands in Homogeneous and Heterogeneous Catalytic Systems
Dithiocarbamates are monoanionic, bidentate ligands that exhibit strong chelation to metal centers through their two sulfur donor atoms. researchgate.net This strong coordination ability allows them to stabilize metal ions in various oxidation states, a crucial property for catalytic cycles. researchgate.net The electronic properties of the dithiocarbamate ligand can be readily tuned by altering the substituent groups on the nitrogen atom, which in turn modifies the catalytic behavior of the resulting metal complex.
In homogeneous catalysis , metal-dithiocarbamate complexes are soluble in the reaction medium, offering high activity and selectivity. They have been employed in a variety of organic transformations. For instance, their ability to stabilize transition metal nanoparticles has been explored in various catalytic reactions.
In heterogeneous catalysis , dithiocarbamate complexes can be immobilized on solid supports. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability of the catalyst.
Application in Polymerization Processes and Materials Synthesis
The utility of dithiocarbamate compounds extends to the field of polymer chemistry. They have been investigated as catalysts or co-catalysts in various polymerization reactions. Their ability to influence the rate of polymerization and the properties of the resulting polymers makes them valuable tools in materials synthesis. For example, certain metal-dithiocarbamate complexes have been utilized as initiators or chain transfer agents in controlled radical polymerization techniques, allowing for the synthesis of polymers with well-defined architectures.
Furthermore, dithiocarbamate complexes serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. dntb.gov.ua The thermal decomposition of these complexes yields well-defined nanomaterials with applications in electronics and catalysis. The choice of the dithiocarbamate ligand and the metal center allows for control over the size, shape, and composition of the resulting nanoparticles.
Role in Various Organic Transformations (e.g., A³ coupling reactions, lactam synthesis)
Dithiocarbamate complexes have demonstrated their efficacy in catalyzing a range of organic reactions, contributing to the efficient synthesis of complex molecules.
A³ Coupling Reactions: The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A³ coupling reaction, is a powerful method for the synthesis of propargylamines. Gold complexes containing dithiocarbamate ligands have been shown to be effective catalysts for this transformation. The dithiocarbamate ligand plays a crucial role in the catalytic cycle, influencing the reactivity of the gold center. caymanchem.com
Lactam Synthesis: Dithiocarbamates have also been implicated in the synthesis of lactams, which are important structural motifs in many biologically active compounds. For instance, carbamoyl (B1232498) radical-mediated cyclization reactions involving dithiocarbamate group transfer have been utilized to construct β-lactam rings. nih.gov
Analytical Chemistry Methodologies
The widespread use of dithiocarbamates, particularly as fungicides in agriculture, has necessitated the development of sensitive and reliable analytical methods for their detection and quantification in various matrices.
Development of Methods for Detection and Quantification of Dithiocarbamates and their Metabolites
Several analytical techniques have been developed for the determination of dithiocarbamates and their metabolites, including methyl diethyldithiocarbamate. Due to the inherent instability of many dithiocarbamates, analytical methods often involve a derivatization step. A common approach is the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then quantified. However, this method lacks specificity as it measures the total dithiocarbamate content.
To achieve speciation, chromatographic methods coupled with sensitive detectors are employed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the separation, identification, and quantification of individual dithiocarbamates and their degradation products. organic-chemistry.org For instance, a method involving methylation of dithiocarbamates followed by LC-MS/MS analysis allows for the sensitive detection of compounds like methyl diethyldithiocarbamate. caymanchem.com
| Analytical Technique | Principle | Application |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Analysis of derivatized dithiocarbamates. organic-chemistry.org |
| LC-MS/MS | Separation of non-volatile compounds followed by tandem mass spectrometry. | Sensitive and specific quantification of dithiocarbamates and their metabolites. caymanchem.com |
| Spectrophotometry | Measurement of light absorption after conversion to a colored compound. | Total dithiocarbamate determination (as CS₂). |
Optimization of Sample Preparation Techniques (e.g., QuEChERS method)
Effective sample preparation is critical for accurate analysis, especially in complex matrices like food and environmental samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient technique for the extraction of pesticide residues, including dithiocarbamates.
Utilization of Dithiocarbamates as Chelating Agents for Metal Separation and Analysis
Dithiocarbamates, including methyl diethyldithiocarbamate, are effective chelating agents that form stable complexes with a wide range of metal ions. This property is extensively utilized in analytical chemistry for the separation and pre-concentration of trace metals from various matrices. nih.gov The formation of metal-dithiocarbamate complexes, which are often insoluble in water but readily extractable into organic solvents, facilitates their analysis using chromatographic techniques. oup.com
High-performance liquid chromatography (HPLC) is a prominent method for the analysis of metal-diethyldithiocarbamate (DDC) complexes. The stability of these complexes and their interaction with the chromatographic instrumentation are critical factors for successful separation. oup.comoup.com For instance, a good separation of Co(III), Cr(III), Cu(II), Hg(II), Ni(II), Pd(II), Pt(II), Se(IV), and Te(IV)-DDC complexes can be achieved using a reversed-phase stainless steel column with a mobile phase of acetonitrile-water (70:30). oup.comresearcher.life
However, the use of stainless steel columns can present challenges for the quantitative analysis of less stable metal-DDC complexes due to ligand exchange with the nickel present in the column. oup.comoup.com This issue can be circumvented by employing a metal-free column, such as a polyether ether ketone (PEEK) column. The use of a PEEK column with a mobile phase of methanol-water-chloroform (75:20:5) enables the successful separation of Bi(III), Cd(II), Fe(II), In(III), Pb(II), Tl(I), and Zn(II)-DDC complexes. oup.comresearcher.life
The table below summarizes the chromatographic conditions for the separation of various metal-diethyldithiocarbamate complexes.
| Column Type | Mobile Phase | Separated Metal-DDC Complexes |
| Reversed-Phase Stainless Steel | Acetonitrile-Water (70:30) | Co(III), Cr(III), Cu(II), Hg(II), Ni(II), Pd(II), Pt(II), Se(IV), Te(IV) |
| PEEK (Polyether Ether Ketone) | Methanol-Water-Chloroform (75:20:5) | Bi(III), Cd(II), Fe(II), In(III), Pb(II), Tl(I), Zn(II) |
Furthermore, research has established detection limits for several metal ions as their DDC complexes using HPLC with a PEEK column and a 50-µL injection loop. These detection limits, based on a signal-to-noise ratio of 3, are detailed in the following table.
| Metal Ion | Detection Limit (ng) |
| Cd(II) | 11 |
| Pb(II) | 210 |
| Zn(II) | 25 |
| Fe(II) | 20 |
| In(III) | 18 |
| Tl(I) | 19 |
| Bi(III) | 25 |
Development of Electrochemical Sensors for Related Chemical Species
The electroactive nature of dithiocarbamates has led to their application in the development of electrochemical sensors. These sensors are valuable for the determination of dithiocarbamates themselves and, owing to their chelating properties, for the detection of various metal ions. nih.gov The electrochemical detection of dithiocarbamates is facilitated by the presence of multiple electroactive sites within their molecular structure. mdpi.comresearchgate.net
Potentiometric monitoring is a promising approach for determining the concentration of dithiocarbamate ions, particularly in flow systems and with automatic analyzers. nih.gov Ion-selective electrodes (ISEs) based on dithiocarbamates have been developed for this purpose. For example, a sensitive and durable electrode sensor based on tetramethylene-dithiocarbamate (TMDTC) has been created. nih.gov This particular sensor, which utilizes a heterogeneous solid membrane composed of AgTMDTC, Ag2S, and graphite, demonstrates a linear potential response to TMDTC− activity in the concentration range of 1x10⁻⁶ to 5x10⁻³ mol/L. nih.gov
Due to the strong chelating ability of dithiocarbamates, these electrodes are also sensitive to metal ions that form sparingly soluble complexes with the dithiocarbamate ligand. nih.gov This dual sensitivity allows for the potentiometric titration of metal ions. nih.gov The development of such sensors provides a simple and effective tool for the analysis of both dithiocarbamates and related metal species in various samples. researchgate.net
The operational principle of these sensors often involves the measurement of a change in an analytical signal before and after the sensor's exposure to the target analyte. mdpi.com In the case of dithiocarbamates, their interaction with the electrode surface, which can involve oxidation or reduction of the thiol groups, generates a measurable electrical signal that correlates with the analyte's concentration. mdpi.comresearchgate.net
Research on Nitric Oxide (NO) Trapping and Sensing Agents
Dithiocarbamate complexes, particularly those involving iron, have been extensively investigated as effective trapping and sensing agents for nitric oxide (NO), a crucial signaling molecule in various biological systems. theijes.com The direct detection of NO is challenging due to its short half-life and high reactivity. theijes.com Consequently, techniques like spin trapping, often coupled with electron paramagnetic resonance (EPR) spectroscopy, are employed. nih.gov
Iron(II) complexes with diethyldithiocarbamate (DETC) are among the most reliable reagents for selectively capturing NO, even within biological environments. nih.govnih.gov The reaction between the Fe(II)-DETC complex and NO results in the formation of a stable paramagnetic mononitrosyl-iron complex (MNIC-DETC), which can be detected by EPR. nih.gov A comparative study has shown that the hydrophobic Fe(II) complex with diethyldithiocarbamate is a more efficient NO trap than the hydrophilic Fe(II) complex with N-methyl-D-glucamine dithiocarbamate (MGD). nih.gov This difference in efficiency is attributed to the higher stability of the MNIC-DETC complex formed in vivo. nih.gov
Recent advancements have also explored the use of dithiocarbamate complexes in other sensing modalities. For instance, a fluorescence turn-on detection method for gaseous nitric oxide has been developed using ferric dithiocarbamate complexes functionalized on quantum dots. acs.org In this system, the fluorescence of the quantum dots is initially quenched by the ferric dithiocarbamate complex. Upon interaction with NO, the dithiocarbamate ligand is displaced, and Fe(III) is reduced to Fe(II), which disrupts the energy transfer and "turns on" the fluorescence. acs.org This probe demonstrated a detection limit as low as 10 ppm for gaseous nitric oxide, allowing for visual detection. acs.org
The table below provides a comparison of different dithiocarbamate-based NO trapping and sensing agents.
| Agent | Detection Method | Key Findings |
| Fe(II)-diethyldithiocarbamate (Fe(II)-DETC) | Electron Paramagnetic Resonance (EPR) | Forms a stable paramagnetic nitrosyl iron complex, making it a highly efficient and selective NO trap in biological systems. nih.gov |
| Fe(II)-N-methyl-D-glucamine dithiocarbamate (Fe(II)-MGD) | Electron Paramagnetic Resonance (EPR) | A hydrophilic NO trap, but the resulting nitrosyl iron complex is less stable compared to the DETC analogue. nih.gov |
| Ferric dithiocarbamate complex functionalized Quantum Dots | Fluorescence Spectroscopy | Enables "turn-on" fluorescence detection of gaseous NO with a visual detection limit of 10 ppm. acs.org |
Future Research Directions in Methyl Diethyldithiocarbamate Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
Traditional synthesis of dithiocarbamates often involves the use of volatile organic solvents and can generate significant waste. The future of methyl diethyldithiocarbamate (B1195824) synthesis lies in green chemistry principles. Research is increasingly directed towards one-pot, three-component condensation reactions that utilize environmentally benign reaction media. rsc.org Promising alternatives include deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), which can promote fast, efficient synthesis with high yields and without the need for tedious work-ups or organic solvents. rsc.org These green solvents are often recoverable and recyclable, further enhancing the sustainability of the process. rsc.org The goal is to develop synthetic protocols that maximize atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product—thereby minimizing byproducts and environmental impact.
| Aspect | Traditional Synthesis | Future Green Synthesis |
|---|---|---|
| Solvents | Volatile organic compounds (e.g., Chloroform (B151607), Methanol) | Deep Eutectic Solvents (DES), Polyethylene Glycol (PEG), Water |
| Efficiency | Often requires multiple steps and purification | High-yield, one-pot reactions rsc.org |
| Byproducts | Can generate significant chemical waste | Minimized waste through high atom economy |
| Sustainability | Low; reliance on non-renewable resources and hazardous materials | High; use of recyclable solvents and energy-efficient processes rsc.org |
Exploration of Undiscovered Coordination Complexes and Their Unique Physicochemical Properties
Dithiocarbamates are recognized as versatile and powerful chelating agents, capable of forming stable complexes with a wide array of metal ions due to the presence of two sulfur donor atoms. nih.govnih.gov While complexes with common transition metals are well-studied, a vast area of the periodic table remains to be explored in combination with methyl diethyldithiocarbamate. Future research will focus on synthesizing and characterizing novel coordination compounds with less common metals, including lanthanides and actinides. The resulting complexes are expected to exhibit unique physicochemical properties, such as unusual magnetic behavior, luminescence, or catalytic activity. These properties could be harnessed for applications in fields ranging from medical imaging to materials science. nih.govresearchgate.net
| Metal Ion Group | Potential Physicochemical Properties of Complexes | Potential Applications |
|---|---|---|
| Transition Metals (e.g., Cu, Zn, Fe) | Redox activity, varied coordination geometries, catalytic activity | Anticancer agents, single-source precursors for nanoparticles, catalysts nih.govresearchgate.net |
| Main Group Metals (e.g., Sn, Bi) | Photostability, semiconductor properties | Nanocomposites, materials for electronics nih.govnih.gov |
| Lanthanides (e.g., Ce, La) | Luminescence, high coordination numbers, magnetic properties | Sensors, imaging agents, rubber accelerators nih.govresearchgate.net |
| Actinides (e.g., U, Th) | Unique electronic structures, radioactivity | Nuclear waste separation and sequestration |
Deeper Mechanistic Understanding of Complex Reaction Pathways and Transient Intermediates
A comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of methyl diethyldithiocarbamate is crucial for optimizing existing processes and designing new applications. Future research will employ advanced computational modeling and sophisticated spectroscopic techniques to elucidate complex reaction pathways. A key area of interest is the study of transient intermediates, such as the carbamoyl (B1232498) radicals that can be generated through chemical or photochemical initiation. researchgate.net Understanding the formation, stability, and reactivity of these short-lived species will allow for greater control over reaction outcomes, enabling the synthesis of complex molecules like dithiocarbamate-functionalized lactams through processes such as group transfer radical cyclization. researchgate.net
Expanding Non-Biological Applications in Advanced Materials Science and Catalysis
While dithiocarbamates have established roles in agriculture and medicine, their potential in materials science and catalysis is an expanding frontier. researchgate.netnih.gov Dithiocarbamate (B8719985) complexes are increasingly being used as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles and thin films. nih.gov This method offers precise control over the stoichiometry and morphology of the resulting nanomaterials. Further research will explore the use of methyl diethyldithiocarbamate-derived materials in applications such as:
Coatings and Lubricants: Leveraging their stability and chelating properties to create anti-fouling and high-pressure lubricant additives. nih.govresearchgate.net
Sensors: Developing chemosensors for the detection of specific metal ions or organic molecules. nih.gov
Catalysis: Designing novel catalysts for organic synthesis and polymerization reactions. researchgate.net
Polymer Science: Acting as photo-stabilizing agents to protect polymers from degradation. nih.gov
Advanced Environmental Remediation Strategies for Dithiocarbamate Contaminants
The strong metal-chelating ability of dithiocarbamates makes them effective agents for removing toxic heavy metals from contaminated water and soil. nih.gov However, the dithiocarbamates themselves can pose an environmental challenge. Aliphatic dithiocarbamates are susceptible to degradation under acidic or neutral conditions, liberating toxic carbon disulfide. nih.gov Therefore, a critical area for future research is the development of advanced remediation strategies specifically targeting dithiocarbamate contaminants. This includes investigating advanced oxidation processes (AOPs), such as ozonation or photocatalysis, and bioremediation techniques to mineralize these compounds into harmless substances. The ultimate goal is to create a closed-loop system where dithiocarbamates can be used for heavy metal remediation and then be efficiently and safely removed from the environment.
Q & A
Basic: What are the standard methods for synthesizing and characterizing methyl diethyldithiocarbamate (MDTC) in laboratory settings?
Methodological Answer:
MDTC is typically synthesized via methylation of diethyldithiocarbamate (DDC), a derivative of disulfiram. Key steps include:
- Synthesis : Reacting DDC with methylating agents (e.g., methyl iodide) under controlled pH (neutral to slightly alkaline) in anhydrous solvents like ethanol or acetone. Purification involves recrystallization or column chromatography .
- Characterization :
Basic: How is MDTC utilized as a chelating agent in trace metal analysis?
Methodological Answer:
MDTC forms stable complexes with transition metals (e.g., Pb²⁺, Cd²⁺, Cu²⁺), enabling pre-concentration and detection via:
- Dispersive Liquid-Liquid Microextraction (DLLME) : MDTC in octanol extracts metals from aqueous solutions. Optimal conditions: pH 5–7, 0.1% MDTC, and centrifugation for phase separation .
- Spectrophotometry : Chelates exhibit distinct absorption bands (e.g., Cu-MDTC at 435 nm). Calibration curves are linear for concentrations as low as 2 × 10⁻⁶ M .
Advanced: What mechanistic role does MDTC play in enzymatic inhibition, particularly for aldehyde dehydrogenase (ALDH) and cytochrome P450 IIE1?
Methodological Answer:
MDTC is an active metabolite of disulfiram, targeting:
- ALDH Inhibition : Competitively binds to ALDH1A1, disrupting NAD⁺-dependent oxidation of aldehydes. In rats, ID₅₀ = 15.5 mg/kg. Method: Monitor acetaldehyde accumulation via HPLC post-ethanol challenge .
- Cytochrome P450 IIE1 : Inhibits catalytic activity by coordinating with the heme iron, reducing oxidation of substrates like chlorzoxazone. Validate via liver microsomal assays with immunoinhibition controls .
Advanced: How does MDTC function as a chain-transfer agent in controlled radical polymerization (e.g., ATRP)?
Methodological Answer:
In atom transfer radical polymerization (ATRP):
- Mechanism : MDTC acts as a reversible chain-transfer agent, forming dormant species with Cu catalysts. This enables narrow polydispersity (PDI < 1.2) in polymers like polystyrene.
- Protocol : Use CuBr/PMDETA catalyst system in toluene at 90°C. Monitor kinetics via ¹H NMR (disappearance of vinyl protons) and GPC for molecular weight distribution .
Advanced: What experimental approaches resolve contradictions in MDTC’s role as a superoxide dismutase (SOD) inhibitor?
Methodological Answer:
Conflicting reports on SOD inhibition arise due to:
- Concentration-Dependent Effects : Low MDTC doses (e.g., 1 mM) inhibit Cu/Zn-SOD in vitro (validated via dihydroethidine oxidation assays), while higher doses may paradoxically scavenge radicals .
- Model Systems : Use isolated cardiomyocytes under hypoxia to simulate ischemia. Compare results with SOD-knockout models or exogenous SOD supplementation to confirm specificity .
Advanced: How does MDTC influence electrochemical processes in mineral flotation studies?
Methodological Answer:
In pyrrhotite flotation:
- pH/Redox Dependence : MDTC adsorbs as tetraethylthiuram disulfide (TETD) at pH 2–12. Optimal recovery (~90%) occurs at Eh = 0.2–0.4 V (vs. SHE).
- FTIR Validation : Peaks at 1580 cm⁻¹ (C=N) and 1020 cm⁻¹ (C-S) confirm adsorption. Correlate intensity with flotation recovery using controlled potential electrolysis .
Advanced: What pharmacological models are used to study MDTC’s hemodynamic effects in vivo?
Methodological Answer:
- Rat Models : Administer MDTC (20.6 mg/kg IV) during ethanol challenge. Monitor mean arterial pressure (MAP) via telemetry and heart rate (HR) using ECG. Results: MAP decreases by 15–20%, HR increases by 10–15% due to ALDH-mediated vasodilation .
Basic: What safety protocols are critical when handling MDTC in laboratory settings?
Methodological Answer:
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Storage : 2–8°C in airtight containers to prevent degradation.
- Waste Disposal : Neutralize with oxidizing agents (e.g., hypochlorite) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
